3-Cyanoindole

Vue d'ensemble

Description

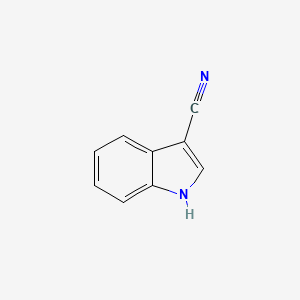

3-Cyanoindole is an organic compound that belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring with a cyano group attached at the third position

Applications De Recherche Scientifique

3-Cyanoindole has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

3-Cyanoindole, also known as 1H-Indole-3-carbonitrile, is a complex molecule that interacts with various targets. It’s known that indole derivatives, which include this compound, have significant interactions with various biological targets due to their structural similarity to many natural compounds .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been observed that this compound shows an excited singlet state, similar to other indole derivatives . The orientation of the transition dipole moment is that of an 1Lb state for the monomer . These interactions can lead to different stabilization of the electronically excited states .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical processes due to their structural versatility .

Pharmacokinetics

The excited state lifetime of this compound in the gas phase has been determined to be 98 ns, and that of this compound(d1) has been found to be 148 ns .

Result of Action

It’s known that this compound undergoes regiospecific bromination to afford 6-bromo-3-cyanoindole .

Action Environment

The action environment significantly influences the action, efficacy, and stability of this compound. For instance, the excited state lifetime of this compound(d1) in D2O solution has been found to be smaller than 20 ps . This suggests that the solvent environment can significantly influence the properties and behavior of this compound .

Analyse Biochimique

Biochemical Properties

3-Cyanoindole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan. The interaction between this compound and tryptophan dioxygenase can inhibit the enzyme’s activity, leading to alterations in tryptophan metabolism. Additionally, this compound has been studied for its potential as an inhibitor of glycogen synthase kinase 3β (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism and cell signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the Wnt signaling pathway by inhibiting GSK-3, leading to changes in gene expression and cellular differentiation. Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active site of enzymes, such as GSK-3, and inhibit their activity. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Furthermore, this compound has been shown to interact with DNA, potentially affecting gene transcription and expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. At lower dosages, this compound has been shown to exhibit beneficial effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher dosages, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to facilitate their excretion from the body. The involvement of this compound in these metabolic pathways can influence its bioavailability and pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus. This localization can influence its activity and function within the cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. It has been shown to localize to the nucleus, where it can interact with DNA and modulate gene expression. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These modifications can direct this compound to specific compartments, influencing its biochemical properties and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Cyanoindole can be synthesized through several methods. One common approach involves the reaction of 3-bromoindole with a cyanating reagent in the presence of a solvent like dimethylformamide. The reaction typically requires reflux conditions to proceed efficiently .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyanoindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 5.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: 3-Aminoindole.

Substitution: Various substituted indole derivatives depending on the reagent used.

Comparaison Avec Des Composés Similaires

Indole: Lacks the cyano group, making it less reactive in certain chemical reactions.

4-Cyanoindole: Similar structure but with the cyano group at the fourth position, leading to different reactivity and applications.

5-Cyanoindole: Another isomer with distinct chemical properties and uses.

Uniqueness of 3-Cyanoindole: Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts .

Activité Biologique

3-Cyanoindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring with a cyano group (-C≡N) at the 3-position. This structural feature contributes to its unique chemical reactivity and biological activity.

1. Xanthine Oxidase Inhibition

One of the most notable activities of this compound derivatives is their potent inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism and a target for treating hyperuricemia and gout. A study reported that certain derivatives of this compound exhibited IC50 values significantly lower than allopurinol, a standard treatment. For instance, compound 13g showed an IC50 of 0.16 μM, which is 52.3 times more potent than allopurinol (IC50 = 8.37 μM) .

Table 1: Xanthine Oxidase Inhibition Potency of this compound Derivatives

| Compound | IC50 (μM) | Comparison to Allopurinol |

|---|---|---|

| 13g | 0.16 | 52.3 times more potent |

| 25c | 0.085 | 98.5 times more potent |

The structure-activity relationship (SAR) analysis indicated that hydrophobic groups at the nitrogen atom of the indole moiety are crucial for enhancing inhibitory potency against XO .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound derivatives. Certain compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic pathways.

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. A study indicated that derivatives such as (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide exhibited significant anti-inflammatory activity, comparable to dexamethasone in reducing edema in animal models . The compound effectively inhibited pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its potential as an anti-inflammatory agent with a favorable safety profile.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned, potent inhibition of xanthine oxidase is a primary mechanism for managing hyperuricemia.

- Cell Membrane Disruption : The antimicrobial activity may stem from the ability of these compounds to integrate into bacterial membranes, leading to cell lysis.

- Cytokine Modulation : The anti-inflammatory effects are likely due to the modulation of cytokine release and signaling pathways involved in inflammation.

Case Studies

- Gout Treatment : In vivo studies have shown that oral administration of specific this compound derivatives significantly reduced serum uric acid levels in animal models, indicating their potential for treating gout effectively .

- Cancer Research : Some derivatives have been explored for their cytotoxic effects on cancer cell lines, showing promise as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Propriétés

IUPAC Name |

1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIFTAQVXHNVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282208 | |

| Record name | 3-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5457-28-3 | |

| Record name | Indole-3-carbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some efficient methods for synthesizing 3-cyanoindoles?

A1: Several synthetic routes have been developed for 3-cyanoindoles, offering flexibility and efficiency. Some notable methods include:

- Tandem Catalysis: Palladium-catalyzed tandem reactions enable the rapid construction of diverse 3-cyanoindoles from readily available starting materials. This approach has been successfully employed to synthesize various N-protected and N-unprotected 3-cyanoindoles, including the precursor to the therapeutic estrogen receptor ligand A. []

- Copper-Catalyzed Cyanation: This method utilizes readily available and less toxic acetonitrile as a cyano source. Copper catalysts, in conjunction with TEMPO and (Me3Si)2, promote the efficient and selective C-H cyanation of indoles through a sequential iodination/cyanation process. []

- One-Pot Synthesis from 3-Acyl- and 3-Ethoxycarbonyl-1,2-dihydrocinnoline-1,2-dicarboximides: This approach involves a Michael addition of potassium cyanide to the starting material, followed by a skeletal rearrangement and elimination of isocyanate, leading to the formation of 2-acyl- and 2-ethoxycarbonyl-3-cyanoindoles. []

- Nucleophilic Tele-Substitution: This method utilizes the reaction of 2-chloro-3-formylindoles with sodium azide in dimethylsulfoxide to produce 5-azido-3-cyanoindoles. The reaction proceeds through a ring opening-ring closure mechanism, accompanied by nucleophilic substitution at the 5-position of the indole ring. []

Q2: What is the molecular formula and weight of 3-cyanoindole?

A2: The molecular formula of this compound is C9H6N2, and its molecular weight is 142.16 g/mol.

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Various spectroscopic methods are valuable for characterizing this compound:

- Rotationally Resolved Electronic Spectroscopy: This technique has been used to analyze the origin bands of this compound, providing insights into its electronic structure and excited state properties. []

- Electronic Stark Spectroscopy: This method allows the determination of permanent dipole moments in both the ground and excited states of this compound. []

- UV-UV Hole-Burning and IR-Dip Spectroscopy: These techniques have been employed to investigate the conformational structures of this compound and its water clusters. [, ]

Q4: What is the reactivity of the cyano group in this compound?

A4: The cyano group in this compound exhibits electrophilic character and can undergo various reactions, including:

Q5: What are some potential applications of this compound derivatives?

A5: this compound derivatives possess diverse biological activities and are being explored for various applications, including:

- Therapeutic Estrogen Receptor Ligands: A palladium-catalyzed tandem reaction has been used to synthesize a precursor to the therapeutic estrogen receptor ligand A. []

- Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH): this compound-based compounds have been investigated as potential inhibitors of IMPDH, an enzyme involved in nucleotide biosynthesis and a target for cancer and inflammatory diseases. []

Q6: How does the presence of a cyano group at the 3-position influence the reactivity of the indole ring?

A6: The electron-withdrawing nature of the cyano group at the 3-position significantly influences the reactivity of the indole ring:

Q7: Are there any reported examples of using 3-cyanoindoles in the synthesis of other heterocyclic compounds?

A7: Yes, 3-cyanoindoles serve as valuable building blocks in the synthesis of various heterocyclic systems:

- 9H-Pyrimido[4,5-b]indoles: These compounds have been prepared from 2-amino-3-cyanoindoles, highlighting the versatility of 3-cyanoindoles in constructing fused heterocycles. []

- Pyrimido(4,5-b)indoles: The rearrangement of N-substituted N-phenylhydrazides of cyanoacetic acid under Kost reaction conditions yields 2-amino-3-cyanoindoles, which serve as starting materials for the synthesis of pyrimido(4,5-b)indoles. []

Q8: Have computational methods been applied to study this compound and its derivatives?

A8: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of this compound:

- Density Functional Theory (DFT) Calculations: DFT calculations have been employed to investigate reaction mechanisms involving this compound derivatives, providing insights into the energetics and intermediates involved in these transformations. []

- Franck-Condon Simulations: These simulations have been used to study the conformational structures of this compound-(H2O)n (n = 0-2) clusters, elucidating the impact of water molecules on the compound's geometry and electronic properties. []

Q9: What are the key structure-activity relationships (SAR) observed for this compound derivatives?

A9: While limited information is available on specific SAR studies within the provided abstracts, it's evident that:

- Substitution Pattern on the Indole Ring: Modifications to the substitution pattern on the indole core likely impact the biological activity and physicochemical properties of this compound derivatives. For example, in the synthesis of this compound compounds as estrogen receptor ligand precursors, different substituents at the R1 and R2 positions were explored, suggesting their potential influence on binding affinity and selectivity. [, ]

- N-Functionalization: The nature of the N-substituent in 3-cyanoindoles likely influences their pharmacological properties. For example, the synthesis of 1-phenylsulfonyl-3-substituted-2-cyanoindoles suggests that incorporating a phenylsulfonyl group at the N1 position could modulate activity or impart desirable physicochemical characteristics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.